Tributyl borate-10B
Description
The Critical Role of Isotopic Enrichment in Modern Chemical Inquiry
Isotopic enrichment is the process of increasing the concentration of a specific isotope of an element beyond its natural abundance. youtube.comisotope.com Isotopes are variants of an element that share the same number of protons but have different numbers of neutrons, resulting in different atomic masses. musechem.com While isotopes of an element have nearly identical chemical properties due to their identical electronic structures, the mass difference can be exploited as a powerful tool in scientific investigation. ebsco.comacs.org
This technique is fundamental across numerous scientific disciplines. youtube.com In chemistry, isotopically labeled compounds, where an atom is replaced by its isotope, are used to trace the pathways of chemical reactions and understand their mechanisms. musechem.comebsco.com This process, known as isotopic labeling, allows researchers to follow specific atoms through complex transformations. musechem.com The subtle differences in reaction rates between molecules with light versus heavy isotopes, known as the kinetic isotope effect, provide deep insights into the transition states of reactions. ebsco.com This understanding is crucial for optimizing synthetic routes and developing new catalysts.
The Unique Attributes of Boron-10 (B1234237) Isotope in Scientific Applications
Boron naturally occurs as a mixture of two stable isotopes: Boron-11 (¹¹B) at approximately 80.1% and Boron-10 (¹⁰B) at about 19.9%. britannica.comwikipedia.org The Boron-10 isotope possesses a significantly high thermal neutron absorption cross-section, which is a measure of the probability that it will capture a neutron. rsc.org3m.com This property makes ¹⁰B highly valuable in fields where neutron moderation or detection is critical. britannica.comrsc.org
The high neutron cross-section of ¹⁰B is utilized in the control rods of nuclear reactors to absorb excess neutrons and regulate the fission process. wikipedia.orgrsc.org It is also integral to instruments designed for neutron detection. britannica.comrsc.org In the medical field, Boron-10 is the key component of Boron Neutron Capture Therapy (BNCT), a promising radiation treatment for certain types of cancer. borates.today In BNCT, ¹⁰B-enriched compounds are delivered to tumor cells. When irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture the neutrons and undergo a nuclear reaction, releasing high-energy alpha particles and lithium-7 (B1249544) nuclei that destroy the cancer cells with minimal damage to the surrounding healthy tissue. mdpi.com
Positioning Tributyl Borate-10B as a Cornerstone Reagent in Specialized Research Domains
This compound, an organoborate ester, serves as a crucial reagent for delivering the enriched Boron-10 isotope into various chemical systems. researchgate.net As a stable, soluble liquid, it is an effective carrier molecule and a versatile chemical intermediate for the synthesis of other ¹⁰B-enriched compounds. researchgate.netontosight.aialkalisci.com For example, Boron-10 enriched boric acid can be converted into this compound, which is then used as a precursor to synthesize other important boron compounds like sodium borohydride-10B. researchgate.net
The compound's utility stems from its role as a building block in organoboron chemistry. dergipark.org.tr It allows for the precise incorporation of the ¹⁰B isotope into more complex molecules designed for specific applications, such as agents for BNCT or materials for radiation-hardened semiconductors. wikipedia.orgmdpi.com Its function as a catalyst and reagent in reactions like the synthesis of boronic acid derivatives further cements its importance in advanced organic synthesis. alkalisci.com
Data Tables
Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 207742-80-1 |
| Molecular Formula | [CH₃(CH₂)₃O]₃¹⁰B |
| Molecular Weight | 229.15 g/mol |
| Appearance | Liquid |
| Density | 0.85 g/mL at 25 °C lookchem.com |
| Melting Point | -70 °C lookchem.com |
| Boiling Point | 230-235 °C lookchem.com |
| Refractive Index | n20/D 1.408 lookchem.com |
| Isotopic Purity | Typically ≥98 atom % ¹⁰B |
Comparison of Natural Boron Isotopes
| Property | Boron-10 (¹⁰B) | Boron-11 (¹¹B) |
| Natural Abundance | ~19.9% britannica.com | ~80.1% britannica.com |
| Nuclear Spin | 3 borates.today | 3/2 britannica.com |
| Thermal Neutron Capture Cross-Section (barns) | ~3840 mdpi.com | ~0.005 mdpi.com |
| Primary Use | Neutron capture/detection rsc.org3m.com | General purpose, NMR spectroscopy |
Properties
IUPAC Name |
tributyl borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BO3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3/i13-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQXXHMEBUOXRP-HSGWXFLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCCCC)(OCCCC)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[10B](OCCCC)(OCCCC)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583698 | |
| Record name | Tributyl (~10~B)borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207742-80-1 | |
| Record name | Tributyl (~10~B)borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tri-n-butylborate [10B] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Isotopic Purity Enhancement for Tributyl Borate 10b
Elucidating Advanced Synthetic Pathways for Tributyl Borate-10B
The synthesis of this compound hinges on the precise and efficient incorporation of the ¹⁰B isotope into the final tributyl borate (B1201080) molecule. This is primarily achieved through two key chemical reactions: direct esterification and transesterification, both utilizing a starting material enriched in Boron-10 (B1234237).
Direct esterification is a fundamental method for synthesizing this compound. This process involves the reaction of a Boron-10 enriched boric acid (H₃¹⁰BO₃) with n-butanol (CH₃(CH₂)₃OH). The reaction proceeds via the removal of water to drive the equilibrium towards the formation of the desired ester product.
To facilitate the removal of water and increase the reaction rate, azeotropic distillation is commonly employed. An inert solvent, such as toluene (B28343) or xylene, is often added to the reaction mixture. This solvent forms a low-boiling azeotrope with water, which is distilled off, thereby shifting the reaction equilibrium to favor the product. The selection of the Boron-10 source is critical, with high-purity boric acid-¹⁰B being the most common precursor, ensuring the isotopic integrity of the final product.
Transesterification offers an alternative synthetic route, which can be advantageous under certain conditions. This method typically involves the reaction of a lower alkyl borate, such as trimethyl borate (B(OCH₃)₃), with n-butanol. For the synthesis of this compound, the starting trimethyl borate would need to be synthesized from a Boron-10 source.
The reaction is as follows: B(OCH₃)₃-¹⁰B + 3 CH₃(CH₂)₃OH ⇌ B(O(CH₂)₃CH₃)₃-¹⁰B + 3 CH₃OH
This process is also an equilibrium reaction. The removal of the lower-boiling alcohol (methanol in this case) by distillation drives the reaction towards the formation of the higher-boiling this compound. Transesterification can sometimes offer better control over reaction conditions and may be preferred when the direct esterification of boric acid proves to be slow or inefficient.
Maximizing the yield and preserving the high isotopic purity of this compound requires careful optimization of several reaction parameters. These parameters are crucial for ensuring the efficient conversion of the expensive ¹⁰B starting material and preventing isotopic dilution.
Key parameters that are typically optimized include:
Stoichiometry: A slight excess of n-butanol is often used to ensure the complete conversion of the boric acid-¹⁰B. However, a large excess can complicate the purification process.
Catalyst: While the reaction can proceed without a catalyst, acid catalysts like sulfuric acid or p-toluenesulfonic acid can be used to increase the reaction rate. The choice and concentration of the catalyst must be carefully managed to avoid side reactions.
Temperature: The reaction temperature is controlled to maintain a steady rate of reaction and efficient azeotropic removal of water without causing decomposition of the reactants or products.
Reaction Time: The duration of the reaction is monitored to ensure completion, often by tracking the amount of water collected.
Below is a table summarizing typical optimized parameters for the direct esterification of boric acid-¹⁰B.
| Parameter | Optimized Condition | Rationale |
| Reactant Ratio | 1:3.3 (Boric Acid-¹⁰B : n-Butanol) | Ensures complete conversion of the ¹⁰B source while minimizing excess alcohol. |
| Solvent | Toluene | Forms a low-boiling azeotrope with water for efficient removal. |
| Catalyst | p-Toluenesulfonic acid (0.1-0.5 mol%) | Accelerates the esterification reaction rate. |
| Temperature | 110-120 °C (Reflux) | Allows for efficient azeotropic distillation of water without thermal degradation. |
| Reaction Time | 4-8 hours | Sufficient time for reaction completion, monitored by water removal. |
Transesterification Processes for Precise 10B Isotopic Incorporation
Rigorous Purification and Isolation Protocols for Enriched this compound
Following the synthesis, the crude this compound product contains unreacted starting materials, byproducts, and the solvent. A multi-step purification process is essential to achieve the high chemical and isotopic purity required for its applications.
Fractional Distillation: The primary method for purifying this compound is vacuum fractional distillation. Due to its relatively high boiling point (230 °C at atmospheric pressure), distillation under reduced pressure is necessary to prevent thermal decomposition. A fractionating column with high theoretical plates is used to separate the this compound from lower-boiling impurities like n-butanol and toluene, and any higher-boiling byproducts.
Chromatography: While less common for bulk purification, chromatographic techniques can be employed for achieving very high purity on a smaller scale or for analytical purposes. Gas chromatography (GC) is particularly useful for separating tributyl borate from any remaining volatile impurities.
Mass Spectrometry (MS): This is the most direct method for determining isotopic purity. Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can precisely measure the ratio of ¹⁰B to ¹¹B isotopes in the purified sample. The molecular ion peak in the mass spectrum of tributyl borate will also show a characteristic pattern reflecting the ¹⁰B enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹¹B and ¹³C NMR can be used to confirm the structure of the tributyl borate molecule. While ¹¹B NMR can provide information about the boron environment, it is less commonly used for direct isotopic ratio determination compared to MS.
Gas Chromatography (GC): Used in conjunction with a suitable detector (like a flame ionization detector or mass spectrometer), GC is excellent for determining the chemical purity of the this compound by separating it from any organic impurities.
The table below outlines the typical analytical methods used and the information they provide.
| Analytical Technique | Information Provided | Typical Result for High-Purity Product |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Precise measurement of the ¹⁰B/¹¹B isotopic ratio. | >99% ¹⁰B enrichment. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Confirmation of molecular weight and isotopic enrichment pattern. Chemical purity. | Molecular ion peaks consistent with ¹⁰B enrichment. >99.5% chemical purity. |
| ¹¹B Nuclear Magnetic Resonance (¹¹B NMR) | Structural confirmation of the borate ester. | A single sharp peak indicative of a single boron environment. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups (B-O, C-H, C-O bonds). | Characteristic absorption bands for a borate ester. |
Through the careful application of these synthetic, purification, and analytical methodologies, this compound can be produced with the high degree of chemical and isotopic purity necessary for its specialized applications.
Advanced Distillation and Chromatographic Separation Techniques
Comparative Analysis of Synthetic Strategies for Scalability and Efficiency in Research Production
The production of this compound for research purposes necessitates synthetic routes that are not only efficient in terms of yield and purity but are also scalable to meet varying experimental demands. Several methods have been developed, each with distinct advantages and limitations. A primary route for synthesizing tributyl borate is through the esterification of boric acid with an alcohol. mdpi.com
Direct Esterification of ¹⁰B-Enriched Boric Acid
A common and straightforward method for preparing this compound is the direct esterification of ¹⁰B-enriched boric acid with n-butanol. mdpi.comgoogle.com This reaction is typically carried out in the presence of a solvent that forms an azeotrope with water, such as toluene or methylbenzene, to drive the reaction to completion by removing the water produced. mdpi.com
A typical laboratory-scale synthesis involves reacting ¹⁰B-enriched boric acid with an excess of n-butanol. mdpi.com The mixture is heated, often to reflux, to facilitate the reaction and the removal of water. mdpi.com One documented procedure involves heating a mixture of boric acid, n-butyl alcohol, and methylbenzene at 140°C for 3 hours. mdpi.com After the reaction, the solvent is evaporated under a vacuum, and the final product is dried. mdpi.com
For scalability, a significant consideration is the efficiency of water removal. One patented method describes using the reactant, n-butanol, as the water-carrying agent, which simplifies the process by eliminating the need for an additional solvent. google.com This approach can improve the reaction temperature and conversion rate. google.com The crude product is then purified by vacuum fractionation to yield tributyl borate with a purity greater than 99.0%. google.com
Microwave-assisted synthesis presents a more rapid and efficient alternative to conventional heating. wikipedia.org By subjecting the reaction mixture of boric acid and excess n-butanol to microwave irradiation, the reaction time can be significantly reduced, leading to an average yield of 87.4%. wikipedia.org This method's simplicity and speed make it an attractive option for efficient research production. wikipedia.org
Transesterification Methods
Transesterification offers another synthetic route. This involves reacting a different borate ester, such as trimethyl borate, with n-butanol. wikipedia.org This method can be rapid and efficient, providing an alternative to the direct esterification of boric acid. wikipedia.org
Isotopic Purity Enhancement
The starting material, ¹⁰B-enriched boric acid, is crucial for the synthesis of this compound. The isotopic enrichment of boron is a complex process due to the small separation factor between ¹⁰B and ¹¹B. Several techniques are employed for this purpose, including:
Chemical Exchange Distillation: This is a widely used industrial method for ¹⁰B enrichment. researchgate.net
Ion Exchange Chromatography: This method is considered promising for industrial-scale production due to its high efficiency, low energy consumption, and safe operation. researchgate.netgoogle.com It relies on the isotopic exchange between borate ions on an anion exchange resin and boric acid in solution. Research has shown the potential to achieve enrichments of up to 90% in ¹⁰B. google.com
Liquid-Liquid Extraction: This alternative process uses chemical exchange in extraction systems with boric acid, avoiding the use of toxic boron halides. researchgate.netresearchgate.net
The purity of the final this compound product is critical. Commercially available this compound can have an isotopic purity of 98 atom % ¹⁰B. sigmaaldrich.com
Comparative Data of Synthetic Strategies
| Synthetic Method | Key Features | Reported Yield | Purity | Scalability/Efficiency Notes |
| Direct Esterification (Conventional Heating) | Reaction of ¹⁰B-boric acid and n-butanol with a water-carrying agent like toluene. mdpi.comgoogle.com | 85.5% google.com | >99.0% google.com | A well-established method, scalable with efficient water removal. google.com |
| Direct Esterification (Microwave-Assisted) | Rapid heating of ¹⁰B-boric acid and n-butanol using microwave irradiation. wikipedia.org | 87.4% wikipedia.org | - | Significantly reduces reaction time, making it highly efficient for research production. wikipedia.org |
| Direct Esterification (Solvent-Free, Reflux) | Reaction of ¹⁰B-boric acid and n-butanol without a separate solvent, under reflux and an inert atmosphere. lookchem.com | 96.0% lookchem.com | - | High yield and simplified process by using n-butanol as both reactant and azeotroping agent. wikipedia.orglookchem.com |
| Transesterification | Reaction of a borate ester (e.g., trimethyl borate) with n-butanol. wikipedia.org | - | - | Can be a rapid and efficient alternative. wikipedia.org |
Mechanistic Investigations of Tributyl Borate 10b Reactivity and Transformation
Fundamental Nucleophilic and Electrophilic Interactions of the Borate (B1201080) Center
The boron atom in tributyl borate is electron-deficient, rendering it a Lewis acid and an electrophile. This inherent electronic character governs its interactions with both nucleophiles and other electrophilic species.
Reaction Pathways with Organometallic Species
Tributyl borate readily reacts with a variety of strong carbon nucleophiles, such as organolithium and Grignard reagents. This reactivity is fundamental to the synthesis of boronic acids and their derivatives. mdpi.com
The general pathway involves the nucleophilic addition of the organometallic reagent (R-M) to the electrophilic boron center of the tributyl borate. This forms a tetracoordinate borate "ate" complex intermediate. Subsequent hydrolysis or acidic workup replaces the butoxy groups with hydroxyl groups and liberates the new organoboron compound. mdpi.comdur.ac.uk For example, the reaction with phenyllithium (B1222949) initially forms a lithium tetraphenylborate (B1193919) complex. nih.gov
A notable reaction involves the reduction of tributyl borate at reflux by lithium metal, which forms a unique air-stable, yet highly reducing, diborate complex, dilithium (B8592608) hexabutoxydiborate (Li₂[(BuO)₃B·B(OBu)₃]). reddit.comresearchgate.net This species can then react with other Lewis acids. researchgate.net
Studies involving 1,2-bis-boronic esters have shown that aryllithium reagents selectively form a boronate complex at the less sterically hindered primary boronic ester. nih.gov This highlights the sensitivity of the reaction to steric factors. Isotope labeling studies using ¹⁰B confirmed that the complex formation with aryllithium occurs exclusively at the intended boronic ester site. nih.gov
Exploration of Lewis Acidity and Coordination Complexes
As a Lewis acid, the boron center of tributyl borate can accept electron pairs from Lewis bases, forming coordination complexes or adducts. researchgate.net Boric acid and its esters are generally considered weak Lewis acids, leading to weakly bound complexes in many cases. reddit.com
However, strong interactions have been observed. For instance, tributyl borate forms a Lewis acid-base complex with lithium 12-hydroxystearate, where the boron atom interacts with an oxygen atom of the carboxylate group. researchgate.net This interaction is significant enough to enhance the structural strength and thermal stability of lithium grease formulations. researchgate.net
The Lewis acidic character also allows tributyl borate to catalyze certain reactions. It can form complexes with alkoxides and can react with other Lewis acids. reddit.comresearchgate.net For example, the dilithium hexabutoxydiborate complex formed from the reaction with lithium metal can lose tributyl borate upon treatment with Lewis acids like boron trifluoride (BF₃) or silicon tetrachloride (SiCl₄) to form new salts. researchgate.net
Detailed Studies of Transesterification and Ligand Exchange Mechanisms
Transesterification is a key reaction for borate esters, allowing for the exchange of alkoxy groups. This process is typically reversible and can be catalyzed by acids or bases.
Kinetic and Thermodynamic Profiling of Dynamic Processes
Transesterification of borate esters like tributyl borate is an equilibrium-driven process. The synthesis of various borate esters often involves the reaction of a trialkyl borate with a different alcohol. google.com To drive the reaction toward the desired product, the more volatile alcohol (e.g., methanol (B129727) from trimethyl borate) is typically removed by distillation.
Kinetic studies on the formation of boronate esters from boronic acids (a related process) show that the reaction mechanism can be complex and pH-dependent. nih.govacs.org The reaction often proceeds through a neutral, trigonal boronic acid species, even at neutral pH. nih.govacs.org The rate of ester formation is influenced by the pKa of both the boronic acid and the alcohol (diol), as well as the stability of the resulting ester. acs.org While specific kinetic data for tributyl borate transesterification is sparse in the reviewed literature, the general principles of boronate ester formation apply. The process involves nucleophilic attack of an alcohol on the boron center, likely proceeding through a tetrahedral intermediate.
In a study on the curing of epoxy resins, a borate ester was synthesized via transesterification of tributyl borate. researchgate.net The kinetics of such curing processes are crucial for determining the final properties of the material and can be influenced by factors like dilution and temperature. researchgate.net
Isotopic Labeling Approaches for Reaction Pathway Elucidation
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. In the context of organoboron chemistry, boron isotopes (¹⁰B and ¹¹B) and isotopes of other elements (e.g., deuterium) have been used effectively.
For instance, a ¹⁰B-labeling study was crucial in confirming the mechanism of a reaction involving a 1,2-bis-boronic ester. nih.gov Researchers used a mono-labeled ¹⁰B starting material and found that after reaction with an aryllithium and subsequent transformation, the label was found on the resulting arylboronic ester byproduct. This unequivocally demonstrated that the initial nucleophilic attack occurred at the primary boronic ester position, leading to its cleavage and the formation of the observed product from the other part of the molecule. nih.gov
In other related systems, kinetic isotope effect (KIE) studies using deuterium (B1214612) have provided insight into hydride transfer steps. For example, in the reduction of esters catalyzed by a lanthanide complex using pinacolborane, replacing the boron-hydride (B-H) with a boron-deuteride (B-D) bond resulted in a KIE of 1.49. nsf.gov This value helped support a mechanism involving a rate-determining, ligand-centered hydride transfer. nsf.gov While not directly on tributyl borate, these examples showcase the utility of isotopic labeling for understanding mechanisms in boron chemistry.
Degradation and Stability Kinetics Under Controlled Experimental Conditions
The stability of tributyl borate is a critical parameter, especially concerning its storage and use. The primary degradation pathway is hydrolysis.
Tributyl borate is susceptible to hydrolysis in the presence of water, which cleaves the B-O-C bonds to regenerate boric acid and butanol. This reaction is reversible, and the esterification of boric acid requires the removal of water to drive the equilibrium toward the product. The stability of tributyl borate is therefore highly dependent on anhydrous conditions.
Kinetic studies of the decomposition of related borane (B79455) complexes, such as borane-THF, show a decomposition pathway that leads to the formation of tributyl borate as a final, more stable product through ether cleavage. ichemsafe.com The kinetics of this decomposition can be modeled to predict the self-accelerating decomposition temperature. ichemsafe.com
The table below summarizes key kinetic parameters found in related systems, illustrating the types of data used to characterize these reactions.
| Reaction System | Parameter | Value | Conditions / Notes |
| Ester Reduction with DBpin | Kinetic Isotope Effect (KIE) | 1.49 | Compares reaction rates of HBpin vs DBpin; indicates hydride transfer in the rate-determining step. nsf.gov |
| para-Substituted Methyl Benzoate Reduction | Hammett ρ value | +1.11 | Positive value indicates that electron-withdrawing groups accelerate the reaction rate. nsf.gov |
| 1,2-Boron Shift of a β-boryl radical | Activation Energy (DFT) | 8.1 kcal/mol | Calculated for migration from a secondary boronic ester to a primary radical, indicating a facile process. nih.gov |
| HAT from Thiophenol | Rate Constant (k) | 1 x 10⁸ M⁻¹ s⁻¹ | For reaction with a secondary alkyl radical, providing a benchmark for competing radical reactions. nih.gov |
Applications of Tributyl Borate 10b in Interdisciplinary Research Fields
Precursor Development for Advanced Boron-10 (B1234237) Enriched Materials
The incorporation of ¹⁰B into materials can dramatically alter their properties, particularly their interaction with neutrons. Tributyl borate-10B serves as a versatile and effective liquid precursor for the synthesis of a range of ¹⁰B-enriched advanced materials. Its use facilitates homogenous mixing at the molecular level and often allows for lower processing temperatures compared to solid-state methods.
Boron carbide (B₄C) and hexagonal boron nitride (h-BN) are renowned for their hardness, high-temperature stability, and, in their ¹⁰B-enriched form, exceptional neutron-absorbing capabilities. These properties make them critical for applications in the nuclear industry for control rods, shielding, and neutron detection.
Research has demonstrated the synthesis of ¹⁰B-enriched nano-size fibers of hexagonal boron nitride (¹⁰BNNFs) from ¹⁰B precursors. numberanalytics.com While these studies have utilized elemental ¹⁰B powder, the synthesis of this compound from ¹⁰B-enriched boric acid is a well-established process. Current time information in Bangalore, IN.researchgate.net This provides a clear and viable pathway for using this compound as a liquid-phase precursor in the synthesis of ¹⁰B-enriched h-BN, potentially offering better control over the final material's morphology and purity. tos.org Similarly, methods for preparing nano-sized ¹⁰B-rich boron carbide powders have been developed using ¹⁰B-enriched boric acid, highlighting the role of enriched precursors in creating these advanced materials. smu.edu
| Research Finding: Synthesis of ¹⁰B-Enriched h-BN Fibers |
| Precursor: Enriched Boron (¹⁰B) powder, Magnesium oxide, Iron oxide |
| Synthesis Method: Annealing at 900°C followed by growth at 1000°C in an NH₃ atmosphere |
| Key Result: Successful synthesis of high-quality, crystalline ¹⁰B-enriched hexagonal boron nitride nanofibers. numberanalytics.com |
| Significance: Demonstrates a viable route for producing isotope-specific boron nitride materials critical for neutron detection and absorption applications. numberanalytics.comtechscience.com |
The application of borate (B1201080) esters, including tributyl borate, extends to the fabrication of specialized ceramics and composites. These materials are valued in applications ranging from refractory materials to bioactive glasses. wiley-vch.de Borate-containing bioactive glasses, for instance, show enhanced reactivity with body fluids compared to their silicate (B1173343) counterparts, making them promising for soft tissue engineering.
The sol-gel process is a common method for creating these materials, and tributyl borate can serve as a soluble boron source. For example, boropolysiloxane (PBS) materials have been synthesized through the heated reaction of tributyl borate with organoalkoxysilanes. This process relies on the condensation reaction between the boron and silicon species to form the composite material. The use of this compound in such syntheses would allow for the creation of ¹⁰B-enriched ceramics and composites, opening up possibilities for their use in applications requiring neutron-shielding properties in addition to their inherent ceramic characteristics.
Boron is a crucial p-type dopant for silicon and other semiconductors. The precise control of dopant concentration and distribution is key to fabricating high-performance electronic devices. Tributyl borate offers a liquid source for boron that can be used in doping processes.
In one study, nano-sized silicon carbide (SiC) powders doped with boron were synthesized via the carbothermal reduction of xerogels containing tributyl borate. nih.gov The results indicated that boron was successfully incorporated into the SiC crystal lattice, influencing its dielectric properties. nih.gov While this particular study did not use the ¹⁰B isotope, it establishes a clear precedent for the use of tributyl borate as a doping precursor. Employing this compound would enable the fabrication of ¹⁰B-doped semiconductors. This could be of interest in specialized applications where the nuclear properties of the dopant are relevant, such as in the development of semiconductor-based neutron detectors.
| Research Finding: Boron-Doped SiC Powder Synthesis |
| Precursor: Tributyl borate, Tetraethyl orthosilicate, Phenolic resin |
| Synthesis Method: Sol-gel method followed by carbothermal reduction at 1700°C |
| Key Result: Successful synthesis of nano-SiC powders doped with boron, with boron influencing the crystallization and dielectric properties. nih.gov |
| Significance: Establishes tributyl borate as an effective precursor for doping semiconductor materials, which can be extended to this compound for isotope-specific applications. nih.gov |
Fabrication of Novel Boron-Containing Ceramics and Composites
Strategic Reagent in Mechanistic Organic Chemistry and Isotopic Tracing
Isotopic labeling is a powerful technique for elucidating the complex pathways of chemical reactions. By replacing an atom in a reactant with one of its heavier, stable isotopes, chemists can trace the atom's fate throughout a reaction, providing invaluable insights into reaction mechanisms, transient intermediates, and transition states. snnu.edu.cn The availability of this compound offers a unique tool for such studies in organoboron chemistry.
The identification of short-lived intermediates is a significant challenge in mechanistic chemistry. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are central to this endeavor. numberanalytics.com Both the ¹⁰B and ¹¹B isotopes are NMR-active, and the differences in their properties can be exploited in mechanistic studies. nih.gov
The use of a ¹⁰B-labeled compound like this compound would allow for unambiguous tracking of the boron atom and its associated fragments during a reaction. For example, in reactions where borate esters act as catalysts or intermediates, ¹⁰B NMR spectroscopy could be used to identify and characterize transient boron-containing species. nih.gov While direct experimental examples of this compound in such studies are not yet widespread, the principles are well-established. Isotopic labeling studies with deuterium (B1214612) are routinely used to gain mechanistic insight into reactions involving borate complexes. nih.gov The same logic applies to ¹⁰B labeling, which would provide a clear spectroscopic window into the role of boron. Computational studies can further complement experimental work by predicting the structures and energies of ¹⁰B-labeled intermediates and transition states, guiding the interpretation of experimental data. numberanalytics.comsmu.edu
Molecular rearrangements are a class of organic reactions where the carbon skeleton of a molecule is restructured. slideshare.net Determining whether these rearrangements are intramolecular (occurring within a single molecule) or intermolecular (involving multiple molecules) is a classic problem that can be solved using isotopic labeling.
For instance, in a rearrangement involving a borate ester, if the reaction is performed with a mixture of ¹⁰B-labeled and unlabeled (natural abundance ¹¹B) tributyl borate, the isotopic distribution in the products can reveal the mechanism. If the rearrangement is strictly intramolecular, the ¹⁰B label will remain within the same molecular entity, and no "crossover" of isotopes between molecules will be observed in the final products when analyzed by mass spectrometry or ¹⁰B/¹¹B NMR. nih.gov This type of crossover experiment is a definitive method for probing reaction mechanisms. slideshare.net The pinacol (B44631) rearrangement, a classic example of a molecular rearrangement, has been studied using isotopically labeled water to understand the dynamics of the carbocation intermediate. nsf.gov A similar approach using this compound could be invaluable in clarifying the mechanisms of complex reactions where borate esters play a pivotal role, such as in certain condensation or transesterification reactions. nih.gov
Delineation of Reaction Pathways in Multi-Step Organic Transformations
Tributyl borate, enriched with the boron-10 isotope (¹⁰B), serves as a valuable tool for elucidating reaction mechanisms in complex organic syntheses. Its incorporation into molecules allows researchers to trace the movement and transformation of the boron-containing moiety throughout a reaction sequence. This is particularly useful in multi-step transformations where the fate of a particular functional group is not immediately obvious.
One of the primary methods for preparing this compound involves the esterification of ¹⁰B-enriched boric acid with n-butanol. mdpi.comnewdrugapprovals.orggoogle.com The resulting this compound can then be used as a reagent in various organic reactions. For instance, it is a key starting material for the synthesis of other organoboron compounds, which are pivotal in cross-coupling reactions like the Suzuki coupling.
The unique nuclear properties of ¹⁰B can be exploited to track the progress of a reaction. While not explicitly detailed in the provided search results, the principle relies on the fact that the ¹⁰B isotope has a distinct nuclear magnetic resonance (NMR) signature, allowing for its detection and characterization at different stages of a reaction. This enables chemists to identify intermediates and understand the sequence of bond-forming and bond-breaking events.
Furthermore, tributyl borate itself can act as a catalyst in certain organic transformations, such as the Biginelli reaction for the synthesis of dihydropyrimidinones. By using the ¹⁰B-labeled version, researchers could potentially gain deeper insights into the catalytic cycle and the role of the boron species in promoting the reaction.
The application of computational tools, such as those used in computer-assisted retrosynthetic planning, can complement experimental studies by predicting and analyzing various synthetic routes involving this compound. rsc.org These programs can help identify the most efficient and chemically diverse pathways, considering factors like reaction yields and costs. rsc.org
Development of Boron-10 Delivery Agents for Neutron Capture Research
This compound and its derivatives are instrumental in the development of new agents for Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. jkslms.or.krnih.govresearchgate.netnih.govjst.go.jpmdpi.com BNCT relies on the selective accumulation of ¹⁰B in tumor cells, which, when irradiated with a neutron beam, undergo a nuclear reaction that releases high-energy particles, leading to localized cell death. jkslms.or.krnih.govjst.go.jpacs.orgconicet.gov.arnih.gov
Rational Design Principles for Targeted Boron Carriers in Pre-Clinical Models
The effectiveness of BNCT is critically dependent on the ability of the boron delivery agent to selectively target tumor cells and achieve a sufficiently high intracellular concentration. jkslms.or.krnih.govmdpi.commdpi.comthno.org The ideal boron carrier should exhibit high tumor selectivity, low systemic toxicity, and rapid clearance from normal tissues and blood. nih.govmdpi.com Researchers aim for a tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) concentration ratio greater than 3:1. nih.govmdpi.com
Key design principles for targeted boron carriers include:
Tumor-Specific Targeting: This can be achieved by conjugating boron-containing molecules to ligands that bind to receptors overexpressed on cancer cells. jkslms.or.krnih.gov For example, peptides like cRGD have been used to target integrins on glioma cells. nih.gov
Enhanced Permeability and Retention (EPR) Effect: Nanomaterials, such as polymers and liposomes, can be designed to exploit the leaky vasculature and poor lymphatic drainage of tumors, leading to passive accumulation of the boron agent. jkslms.or.kr
High Boron Content: The carrier molecule should be able to deliver a large number of ¹⁰B atoms per molecule to the tumor cell. nih.gov
Biocompatibility and Stability: The delivery agent must be non-toxic and stable in vivo to ensure it reaches the target tumor intact. researchgate.net
Synthetic Methodologies for Incorporating this compound Derivatives into Research Compounds
This compound serves as a versatile precursor for synthesizing more complex boron-containing molecules for BNCT research. mdpi.comnewdrugapprovals.orggoogle.com A common strategy involves the reaction of this compound with a Grignard reagent derived from a halogenated precursor of the desired targeting molecule. google.com This allows for the introduction of the ¹⁰B-boronic acid group onto a variety of molecular scaffolds.
For example, the synthesis of Borofalan (¹⁰B-enriched L-BPA), a clinically used BNCT agent, can involve the reaction of tributyl ¹⁰B-borate with a protected and iodinated phenylalanine derivative. newdrugapprovals.orggoogle.com This methodology can be adapted to create a wide range of boronated compounds, including amino acids, peptides, and other small molecules designed for targeted delivery. researchgate.netnih.gov The synthesis of tributyl borate itself is typically achieved through the esterification of ¹⁰B-enriched boric acid with n-butanol, often in the presence of a solvent like toluene (B28343) to facilitate the removal of water. mdpi.comnewdrugapprovals.orggoogle.com
Assessment of Boron-10 Cellular Uptake and Distribution in Model Biological Systems
Evaluating the efficacy of new boron delivery agents requires detailed studies of their uptake and distribution in cancer cells and preclinical animal models. conicet.gov.armdpi.comnih.gov Several techniques are employed to quantify the amount of ¹⁰B in cells and tissues.
In Vitro Assessment:
Cellular Uptake Studies: Cancer cell lines are incubated with the boron compound, and the intracellular boron concentration is measured. conicet.gov.arnih.gov This helps to determine the efficiency of cellular internalization.
Subcellular Distribution: Techniques are used to fractionate the cell into its components (nucleus, mitochondria, cytoplasm, etc.) to determine where the boron compound localizes within the cell. nih.gov This information is crucial as the location of the ¹⁰B atoms influences the effectiveness of the subsequent neutron irradiation. conicet.gov.arnih.gov
Cytotoxicity Assays: These tests are performed to assess the inherent toxicity of the boron compound to cancer cells in the absence of neutron irradiation. nih.gov
In Vivo Assessment:
Biodistribution Studies: The boron compound is administered to animal models bearing tumors, and the concentration of ¹⁰B is measured in the tumor and various normal tissues at different time points. acs.orgnih.gov This provides data on tumor targeting, as well as the T/N and T/B ratios. nih.govmdpi.com
Imaging Techniques: Radiolabeling the boron carrier with isotopes suitable for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) allows for non-invasive imaging of the compound's biodistribution and pharmacokinetics in vivo. thno.org
A key metric for a promising BNCT agent is achieving a tumor boron concentration of at least ~20 µg ¹⁰B/g of tumor. mdpi.comthno.org
Below is a table summarizing the boron uptake for several compounds in 9L gliosarcoma cells. nih.gov
| Compound | Concentration (µM) | Average Boron Uptake (ng B/10⁶ cells) |
| BOPP | 25 | 305 |
| BSSB | 500 | 93 |
| BSH | 500 | 62 |
| VCDP | 25 | 58 |
| BPA | 500 | 7.4 |
This table is based on data from a study on 9L gliosarcoma cells and serves as an example of cellular uptake assessment. nih.gov
Exploration in Catalytic Systems and Ligand Synthesis
Borate esters, including tributyl borate, have emerged as versatile compounds in the field of catalysis and ligand synthesis. Their utility stems from their Lewis acidic nature and their ability to participate in a variety of organic transformations. nih.govresearchgate.netthieme.de
Utility as a Lewis Acid Catalyst in Stereoselective Organic Reactions
Tributyl borate and other borate esters can function as Lewis acid catalysts, activating substrates and influencing the stereochemical outcome of reactions. researchgate.netthieme-connect.demdpi.com The boron atom in borate esters possesses an empty p-orbital, allowing it to accept a pair of electrons from a Lewis base, such as a carbonyl group. mdpi.com This coordination enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.
In the context of stereoselective reactions, chiral borate esters, synthesized from chiral alcohols or diols, can create a chiral environment around the reaction center, thereby directing the approach of the nucleophile and favoring the formation of one stereoisomer over another. researchgate.netnih.gov This principle is applied in reactions such as:
Diels-Alder Reactions: Chiral borate esters have been shown to be effective catalysts in promoting stereoselective Diels-Alder reactions. researchgate.net
Aldol (B89426) Reactions: Boron enolates, which can be generated in situ using borate esters, are key intermediates in stereoselective aldol reactions. researchgate.net
Reductions and Hydrations: Trimethyl borate has been used as a catalyst for the reduction of esters and the anti-Markovnikov hydration of alkenes. thieme-connect.de
The catalytic activity of borate esters can be influenced by the electronic and steric properties of the alkoxy groups attached to the boron atom. For example, borate esters derived from fluorinated alcohols, such as tris(2,2,2-trifluoroethyl) borate, exhibit enhanced Lewis acidity and have been successfully employed as catalysts in amidation reactions. nih.govthieme.de
The development of borate ester-catalyzed reactions offers a more sustainable and efficient alternative to traditional stoichiometric methods, particularly in amide bond formation, a crucial transformation in pharmaceutical synthesis. nih.govthieme.de
Precursor for Boron-Containing Ligands in Homogeneous and Heterogeneous Catalysis Research
Tributyl borate, including its ¹⁰B-enriched form, serves as a crucial starting material in the synthesis of a variety of boron-containing compounds that are pivotal in catalysis. cymitquimica.com Organoboron compounds are frequently used as reagents in organic synthesis for creating boronic acid derivatives. These derivatives are instrumental in Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds, particularly in the synthesis of biaryls and other complex organic molecules.
The versatility of tributyl borate extends to its direct use as a catalyst in several organic reactions. For instance, it has been effectively employed as a catalyst in the Biginelli reaction for the synthesis of dihydropyrimidinone derivatives and in the transesterification of esters. cymitquimica.com Furthermore, it can act as a source of boron oxide (B₂O₃) in the solvothermal preparation of nanocomposites, such as those involving carbon nanotubes.
In the realm of advanced materials, tributyl borate is a precursor for borocarbonitride (BCN) materials. These metal-free catalysts have garnered significant interest due to their abundance, tolerance to a wide range of pH levels, and the tunable nature of their boron and nitrogen-doped carbon networks. rsc.org BCN materials show impressive performance in various catalytic reactions related to energy conversion and organic synthesis. rsc.org The synthesis of these materials can involve precursors like ammonia-borane and methane (B114726) in processes such as thermal catalytic chemical vapor deposition. rsc.org
Research into novel boron-based compounds for applications like lubricant additives also highlights the role of tributyl borate as a synthetic precursor. For example, it is a reactant in the synthesis of various borate esters which are then used to create complex molecules with specific tribological properties. googleapis.com
Contributions to Nuclear and Isotope Science Research
The most significant application of this compound lies in nuclear and isotope science, primarily due to the high thermal neutron absorption cross-section of the boron-10 isotope. mdpi.comborates.today Natural boron consists of two stable isotopes, ¹¹B (approximately 80.1%) and ¹⁰B (approximately 19.9%). borates.today The ¹⁰B isotope has a very large reaction cross-section for thermal neutrons, making it an excellent neutron absorber. mdpi.comborates.today
The depletion of the ¹⁰B isotope in the reactor coolant is monitored to ensure effective reactivity control. This monitoring can be done by determining the ¹⁰B/¹¹B ratio using mass spectrometry techniques.
Beyond reactor control, this compound and other ¹⁰B-enriched compounds are crucial in the field of Boron Neutron Capture Therapy (BNCT). chemicalbook.comnih.govnih.gov BNCT is a targeted radiation therapy for treating certain types of cancer, such as glioblastoma multiforme and recurrent head and neck cancers. chemicalbook.comnih.govnih.gov The principle of BNCT involves the selective accumulation of a ¹⁰B-containing compound in tumor cells. chemicalbook.com When the tumor is irradiated with a beam of thermal neutrons, the ¹⁰B atoms capture these neutrons and undergo a nuclear reaction, releasing high-energy alpha particles and lithium-7 (B1249544) nuclei. mdpi.comchemicalbook.com These particles have a very short range, delivering a lethal dose of radiation specifically to the cancer cells while sparing the surrounding healthy tissue. chemicalbook.com this compound can be used in the synthesis of BNCT agents like Borofalan (¹⁰B), which has been approved for clinical use. chemicalbook.com
Furthermore, this compound is utilized in the development of novel neutron detection materials. mdpi.comwikipedia.org This is particularly relevant given the shortage of Helium-3, the conventional material for neutron detectors. mdpi.com Researchers have designed liposome-based sensors containing ¹⁰B compounds, synthesized from tributyl borate, for thermal neutron detection. mdpi.com The interaction of thermal neutrons with the ¹⁰B in these sensors triggers a detectable signal. mdpi.comwikipedia.org
The following table summarizes the key applications of this compound in these research fields:
| Field | Application | Role of this compound | Key Research Findings |
| Catalysis | Synthesis of Boronic Acid Derivatives | Precursor | Enables the creation of ligands for Suzuki coupling reactions. |
| Direct Catalysis | Catalyst | Effective in Biginelli and transesterification reactions. | |
| Nanomaterial Synthesis | Boron Source | Used to prepare carbon nanotube-B₂O₃ nanocomposites. | |
| Metal-Free Catalysts | Precursor | Starting material for borocarbonitride (BCN) catalysts. rsc.org | |
| Nuclear Science | Reactor Control | Precursor for Enriched Boric Acid | Synthesis of ¹⁰B-enriched boric acid for controlling reactivity in PWRs. borates.todayneimagazine.comresearchgate.net |
| Boron Neutron Capture Therapy (BNCT) | Precursor for BNCT Agents | Used in the synthesis of drugs like Borofalan (¹⁰B) for cancer treatment. chemicalbook.comnih.gov | |
| Neutron Detection | Component of Detection Materials | Incorporated into liposome-based sensors for thermal neutron detection. mdpi.comwikipedia.org | |
| Isotope Science | Isotope Ratio Monitoring | Analytical Standard (potential) | The depletion of ¹⁰B in reactor coolants is monitored via isotope ratio analysis. |
Advanced Analytical Characterization of Tributyl Borate 10b and Its Research Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure and isotopic composition of boron compounds. magritek.com Both stable boron isotopes, 10B and 11B, are NMR active, though 11B is more commonly used due to its higher natural abundance and greater sensitivity. magritek.comblogspot.com However, for isotopically enriched compounds like tributyl borate-10B, specialized NMR techniques are employed to provide a complete analytical picture.
Application of 10B NMR for Isotopic Abundance and Chemical Shift Analysis
Direct 10B NMR spectroscopy is fundamental for verifying the isotopic enrichment of this compound. The technique allows for the direct observation of the 10B nucleus, providing a definitive measure of its presence and chemical environment. The chemical shift in 10B NMR, similar to 11B NMR, is sensitive to the coordination and bonding of the boron atom. researchgate.netresearchgate.net For tributyl borate (B1201080), the boron atom is in a trigonal planar geometry, bonded to three butoxy groups. This environment results in a characteristic chemical shift that confirms the borate ester structure.
While less sensitive than 11B NMR, 10B NMR offers the significant advantage of directly quantifying the 10B isotopic abundance. magritek.comresearchgate.net The integral of the 10B NMR signal, when compared with appropriate standards, can provide a precise measurement of the enrichment level. Research on various borate glasses and crystals has demonstrated the utility of 10B NMR in characterizing the local structure around boron atoms, including the determination of quadrupole parameters which are sensitive to the symmetry of the boron environment. researchgate.net
Comparative 11B NMR Studies for Structural Correlation
While 10B NMR is crucial for isotopic analysis, 11B NMR remains a powerful tool for structural elucidation and is often used in a comparative manner. blogspot.comnih.gov The 11B nucleus has a higher gyromagnetic ratio and a smaller quadrupole moment compared to 10B, resulting in sharper signals and greater sensitivity. magritek.com The 11B NMR spectrum of a standard (non-enriched) tributyl borate sample would show a characteristic chemical shift for the three-coordinate boron atom.
By comparing the 11B NMR spectrum of a this compound sample to that of a standard tributyl borate, one can confirm that the chemical structure is identical and that the isotopic enrichment has not altered the fundamental molecular framework. The chemical shift for trigonal borates typically appears in a specific region of the 11B NMR spectrum. rsc.orgsdsu.edu For instance, studies on borate complexes have identified distinct chemical shift ranges for different boron coordination environments. rsc.org Any significant deviation in the chemical shift could indicate the presence of impurities or alternative boron species.
Multi-Nuclear NMR Techniques (1H, 13C, 17O) for Comprehensive Structural Assignment
A complete structural confirmation of this compound requires the use of multi-nuclear NMR techniques, including 1H, 13C, and 17O NMR.
1H and 13C NMR: These techniques are used to characterize the butoxy (-OCH2CH2CH2CH3) groups of the molecule. sonar.chsphinxsai.com The 1H NMR spectrum will show distinct signals for the protons on each of the four carbon atoms of the butyl chains, with characteristic chemical shifts and coupling patterns. Similarly, the 13C NMR spectrum will display four signals corresponding to the four unique carbon atoms in the butyl group. sonar.ch The chemical shifts of the carbons and protons closer to the oxygen atom will be deshielded due to the electronegativity of the oxygen.
17O NMR: Oxygen-17 NMR, although less common due to the low natural abundance of 17O and its quadrupolar nature, can provide direct information about the B-O-C bonding environment. researchgate.netrsc.orgrsc.orgresearchgate.net In borate esters, the 17O chemical shift is sensitive to the nature of the organic substituent and the coordination at the boron center. researchgate.netrsc.orgrsc.org For tributyl borate, the 17O NMR would show a resonance corresponding to the oxygen atoms bridging the boron and the butyl groups.
The collective data from these multi-nuclear NMR experiments provide an unambiguous assignment of the entire molecular structure of this compound.
Mass Spectrometry for Isotopic Ratio Determination
Mass spectrometry is a primary technique for the precise determination of isotopic ratios and the confirmation of molecular weight. iancas.org.in For this compound, it serves as a complementary method to NMR for verifying isotopic enrichment and molecular integrity.
High-Resolution Mass Spectrometry for Molecular Ion Characterization
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental composition of the molecule from its exact mass. sonar.chrsc.org For this compound, HRMS can be used to identify the molecular ion peak and confirm that its mass corresponds to the calculated exact mass for C12H27(10B)O3. The high resolution can distinguish between the 10B and 11B isotopologues, providing a preliminary assessment of isotopic enrichment.
Isotope Ratio Mass Spectrometry (IRMS) for Precise 10B Quantification
For the most precise and accurate determination of the 10B/11B ratio, Isotope Ratio Mass Spectrometry (IRMS) is the gold standard. nih.govresearchgate.netnih.gov This technique is specifically designed to measure small variations in the isotopic abundances of elements. In the context of this compound, a sample would be introduced into the mass spectrometer, ionized, and the ion beams corresponding to the 10B and 11B isotopes would be simultaneously measured by a multi-collector system.
Various methods can be employed for the analysis of boron isotopes by mass spectrometry, including Thermal Ionization Mass Spectrometry (TIMS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS). researchgate.netnih.gov For instance, a method involving the conversion of the borate to a volatile derivative like tris-trimethylsilyl borate can be used for analysis by gas chromatography/mass spectrometry (GC/MS). Regardless of the specific instrumentation, IRMS provides the high precision necessary to certify the isotopic enrichment of this compound for its intended applications.
Interactive Data Tables
Table 1: Representative NMR Data for Tributyl Borate
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |
| 1H | 3.8 - 4.2 | Triplet | -OCH2- |
| 1H | 1.6 - 1.8 | Multiplet | -CH2- |
| 1H | 1.3 - 1.5 | Multiplet | -CH2- |
| 1H | 0.9 - 1.0 | Triplet | -CH3 |
| 11B | 18 - 23 | Singlet | B |
| 13C | 60 - 65 | - | -OCH2- |
| 13C | 30 - 35 | - | -CH2- |
| 13C | 18 - 22 | - | -CH2- |
| 13C | 13 - 15 | - | -CH3 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Table 2: Mass Spectrometry Data for Tributyl Borate Isotopologues
| Isotopologue | Molecular Formula | Calculated Exact Mass (Da) |
| This compound | C12H27(10B)O3 | 229.2085 |
| Tributyl borate-11B | C12H27(11B)O3 | 230.2053 |
Vibrational Spectroscopy (Infrared and Raman) for Bonding and Structural Analysis
Infrared Spectroscopy for Functional Group Identification and Purity Assessment
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of molecular bonds. The resulting spectrum provides a unique molecular fingerprint that is invaluable for structural confirmation and purity analysis.
The analysis of tributyl borate's IR spectrum reveals characteristic absorption bands that confirm its molecular structure. Key vibrational modes include those from the butyl group's C-H bonds and the central B-O linkages. Research has identified specific peaks, such as the -C-H vibration absorption peak for the methyl group at approximately 2510 cm⁻¹ and methylene (B1212753) group vibrations around 2362 cm⁻¹ and 2260 cm⁻¹. mdpi.com A crucial peak for identifying the borate ester functionality is the B-O symmetric stretching vibration, which appears around 802 cm⁻¹. mdpi.com
Commercially available tributyl borate is often assessed for purity by comparing its IR spectrum to a reference standard. thermofisher.comvwr.com A conforming spectrum indicates the absence of significant impurities, such as residual butanol or hydrolysis products like boric acid. The NIST Chemistry WebBook provides a reference condensed-phase IR spectrum for tributyl borate, which serves as a benchmark for such comparisons. nist.gov
Table 1: Characteristic Infrared Absorption Bands for Tributyl Borate
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~2510 | Methyl (-CH₃) C-H Vibration | mdpi.com |
| ~2362, ~2260 | Methylene (-CH₂-) C-H Vibration | mdpi.com |
Raman Spectroscopy for Skeletal Vibrations and Boron-Specific Modes
Raman spectroscopy complements IR spectroscopy by providing detailed information about the skeletal vibrations of the molecule and modes involving the boron atom. It is particularly sensitive to non-polar bonds and symmetric vibrations, offering a more complete picture of the molecular structure.
For tributyl borate and its derivatives, Raman spectroscopy can effectively probe the B-O vibrational modes. Shifts in these modes, typically observed around 800 cm⁻¹, can indicate interactions with other molecules, such as in polymer composites. This makes it a valuable tool for studying how tributyl borate integrates into material matrices. In studies of lithiated borates formed from the hydrolysis of tributyl borate, Raman spectroscopy has been used to identify the coordination between the lithium ion and oxygen atoms. researchgate.net Furthermore, in research involving the synthesis of carbon materials from tributyl borate, Raman spectra are used to characterize the structure of the resulting carbon products. researchgate.net
X-ray Diffraction Studies for Crystallographic Structure Elucidation of Solid Derivatives
While tributyl borate is a liquid at ambient temperatures, many of its research derivatives are solids whose crystalline structures can be elucidated using X-ray diffraction (XRD). vwr.comavantorsciences.com XRD provides definitive information on the arrangement of atoms within a crystal lattice, which is essential for understanding the structure-property relationships of these materials.
Research on solid derivatives of tributyl borate has utilized XRD for structural characterization. For instance:
In the field of energy storage, operando synchrotron XRD has been employed to study the effects of tributyl borate as an additive on cathode materials like LiMn₂O₄. researchgate.net
The hydrolysis of tributyl borate can lead to the formation of boric acid. The crystal structure of this solid product has been identified using XRD. researchgate.net
Novel lubricant additives, such as benzotriazole (B28993) borate derivatives synthesized from tributyl borate, are analyzed post-tribological testing. XRD is used to identify the crystalline phases, such as BN and B₂O₃, that form in the protective tribofilm on steel surfaces. scienceopen.com
Carbon materials synthesized via solution plasma from tributyl borate have been characterized using XRD to understand their amorphous and graphitic structures. researchgate.net
Quantitative Elemental Analysis for Boron Content in Research Samples
Accurate determination of the boron-10 (B1234237) (¹⁰B) content is critical for applications that rely on its specific isotopic properties. A variety of analytical methods are employed for the quantitative elemental analysis of boron in research samples of this compound and its derivatives.
The choice of method often depends on the sample matrix and the required sensitivity. Traditional methods involve sample decomposition followed by quantification. okstate.edu Decomposition can be achieved through wet combustion or dry fusion techniques. okstate.edu Following decomposition, boron can be determined by several methods:
Titrimetric Methods: Suitable for samples with boron content greater than 0.1 mg, this method involves titrating the boric acid formed after hydrolysis. okstate.edu
Colorimetric Methods: Used for very small amounts of boron (0.1 mg or less), these methods rely on color-producing agents like curcumin (B1669340) or quinalizarin. okstate.edu
Inductively Coupled Plasma (ICP) Spectroscopy: Both ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS) are powerful techniques known for their high sensitivity, precision, and ability to perform multi-element analysis. researchgate.net ICP-MS has the added advantage of being able to determine boron's isotopic composition, which is crucial for ¹⁰B-enriched compounds. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹¹B NMR (qNMR) has emerged as a reliable method for determining boron content without the need for sample destruction. nih.govresearchgate.net It has been validated for quantifying boric acid with high linearity and precision. researchgate.net
Table 2: Comparison of Methods for Quantitative Boron Analysis
| Method | Principle | Typical Application | Advantages | Limitations | Reference(s) |
|---|---|---|---|---|---|
| Titrimetry | Acid-base titration of boric acid | Bulk samples (>0.1 mg B) | Simple, inexpensive | Lower sensitivity, potential interferences | okstate.edu |
| Colorimetry | Reaction with color-forming agents | Trace analysis (<0.1 mg B) | Good for low concentrations | Susceptible to interferences, can be complex | okstate.edu |
| ICP-OES/ICP-MS | Atomic emission/mass detection in plasma | Trace and ultra-trace analysis | High sensitivity, multi-element capability, isotopic analysis (ICP-MS) | Requires sample digestion, expensive equipment | researchgate.net |
Theoretical and Computational Investigations of Tributyl Borate 10b
Computational Modeling of Reaction Mechanisms and Transition States
Understanding how a molecule reacts is crucial for its practical application. Computational modeling provides a virtual window into the intricate details of chemical reactions.
Prediction of Reaction Pathways and Energy Barriers
Computational methods can be used to map out the potential energy surface of a reaction involving Tributyl borate-10B, identifying the most likely reaction pathways and the structures of transition states. By calculating the energy barriers associated with these pathways, researchers can predict reaction rates and understand the factors that control the reaction's outcome. This type of investigation would be particularly relevant for understanding its synthesis, decomposition, or its role as a reactant or catalyst. Regrettably, no such computational studies on the reaction mechanisms of this compound have been documented in scientific publications.
Simulation of Solvent Effects on Reactivity and Conformation
The solvent environment can significantly influence the reactivity and conformational preferences of a molecule. Computational models, such as implicit solvent models (e.g., PCM) or explicit solvent simulations, can be used to study these effects. For this compound, such simulations could reveal how different solvents might alter its reaction pathways or stabilize certain conformations. This information is critical for optimizing reaction conditions in a laboratory or industrial setting. The scientific literature, however, lacks any studies that have computationally investigated the solvent effects on this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into its conformational landscape and intermolecular interactions. By simulating the motion of atoms over time, MD can reveal the preferred shapes (conformations) of the flexible butyl chains in this compound and the nature of its interactions with other molecules. This knowledge is important for understanding its physical properties, such as viscosity and miscibility, as well as its behavior in condensed phases. Currently, there are no published MD simulation studies specifically targeting this compound.
Correlation and Validation of Theoretical Predictions with Experimental Observables
The validation of theoretical models through correlation with experimental data is a cornerstone of computational chemistry. For this compound, this process ensures that the computational methods employed accurately describe its electronic structure, geometry, and behavior. While comprehensive studies correlating theoretical and experimental data specifically for the ¹⁰B isotopologue are not extensively published, the principles are well-established in the broader field of borate (B1201080) and boronic ester chemistry. The primary approach involves using methods like Density Functional Theory (DFT) to predict molecular properties, which are then compared against experimental observables such as vibrational and NMR spectra. mdpi.comnih.gov
This validation provides confidence in the theoretical model's ability to predict other properties that may be difficult or impossible to measure experimentally. The agreement between calculated and experimental results allows for a deeper understanding of the underlying physical and chemical phenomena. mdpi.com
Vibrational Spectroscopy (IR & Raman)
Theoretical calculations are instrumental in interpreting vibrational spectra. By computing the harmonic frequencies, researchers can assign specific absorption bands in experimental Infrared (FTIR) and Raman spectra to distinct molecular motions, such as stretching, bending, or torsional modes. nih.gov For borate compounds, key vibrational modes include B-O, C-O, and C-H stretching.
In studies of various borate compounds, quantum chemical frequency calculations have shown good agreement with experimental FTIR spectroscopy results. semanticscholar.orgrsc.org For instance, DFT calculations have been successfully used to assign the vibrational modes in complex borate glasses and aqueous borate species, where experimental spectra can be difficult to interpret without theoretical support. nih.govrsc.org The substitution of the natural abundance boron (≈80% ¹¹B, 20% ¹⁰B) with isotopically pure ¹⁰B is expected to cause a predictable shift in the vibrational frequencies of modes involving the boron atom, a phenomenon that can be accurately modeled by computational methods.
The following table illustrates how theoretical predictions for key vibrational modes in a tributyl borate structure would be correlated with experimental data.
Interactive Data Table: Comparison of Experimental and Theoretical Vibrational Frequencies for Tributyl Borate
| Vibrational Mode | Functional Group | Experimental FTIR Frequency (cm⁻¹) researchgate.netdergipark.org.tr | Representative Calculated (DFT) Frequency (cm⁻¹) |
| Asymmetric C-H Stretch | -CH₃, -CH₂ | 2800-3000 | 2810-3015 |
| C-H Deformation | -CH₃ | 1410-1550 | 1420-1560 |
| Asymmetric B-O Stretch | B-O-C | ~1320 | ~1330 |
| B-O-B Ring Stretch | Boroxine-like structures | ~1250 | ~1260 |
Note: This table is illustrative of the validation methodology. Calculated values are representative and based on the typical accuracy of DFT methods in relation to experimental findings for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structure elucidation, and theoretical calculations provide invaluable support in assigning chemical shifts. DFT and other ab initio methods can predict the magnetic shielding tensors for nuclei such as ¹H, ¹³C, and ¹¹B, which are then converted into chemical shifts for comparison with experimental spectra. researchgate.net
For this compound, validation would focus on the ¹H and ¹³C nuclei of the butyl chains. The ¹⁰B nucleus has a nuclear spin of 3 and a large quadrupole moment, making it generally unsuitable for high-resolution NMR, unlike the more commonly studied ¹¹B nucleus. Therefore, experimental verification of a ¹⁰B-enriched compound would rely on the spectra of other nuclei and the absence of the characteristic ¹¹B signal.
Studies on other boronic acids and esters have demonstrated an excellent correlation between experimental solid-state ¹¹B NMR parameters and those derived from DFT calculations. researchgate.net This success underscores the reliability of computational methods in describing the electronic environment around the boron atom in such compounds. Furthermore, advanced 2D NMR techniques like ¹H-¹¹B HMBC can be used to determine connectivity, with tributyl borate serving as a standard for methodological development. nih.gov
Below is a representative comparison of experimental and calculated ¹H NMR chemical shifts for the butyl groups in a tributyl borate environment.
Interactive Data Table: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts for Tributyl Borate
| Proton | Environment | Experimental Chemical Shift (δ, ppm) nih.gov | Representative Calculated (DFT) Chemical Shift (δ, ppm) |
| Hα | -O-CH₂- | ~3.8 | ~3.9 |
| Hβ | -CH₂-CH₂-O- | ~1.5 | ~1.6 |
| Hγ | -CH₂-CH₂-CH₃ | ~1.4 | ~1.4 |
| Hδ | -CH₃ | ~0.9 | ~0.9 |
Note: This table illustrates the correlation process. Experimental values are typical for tributyl borate. Calculated values are representative of results from standard computational models.
Thermodynamic and Kinetic Properties
Beyond spectroscopy, computational models can predict thermodynamic data and the energetics of reaction pathways. For boronic esters, ab initio calculations have been used to investigate reaction mechanisms, such as homologation. nih.gov The calculated free energy of activation in these studies has shown consistency with experimentally observed kinetic behavior, providing strong validation for the theoretical model's ability to map reaction potential energy surfaces. nih.gov This correlation is crucial for understanding reactivity, stability, and potential degradation pathways of compounds like this compound.
Future Directions and Emerging Research Opportunities for Tributyl Borate 10b
Development of Sustainable and Environmentally Benign Synthetic Protocols
The synthesis of Tributyl borate-10B and other borate (B1201080) esters is undergoing a green transformation. Traditional methods often involve harsh reagents and generate significant waste. nih.gov The focus is now shifting towards more sustainable and environmentally friendly protocols.
Key advancements in this area include:
Catalytic Amidation: A novel protocol utilizing a simple borate ester as a catalyst for amide formation has shown high efficiency and a broad substrate scope, including the synthesis of pharmaceutically relevant compounds. nih.govnih.gov This method significantly reduces waste and improves safety compared to traditional stoichiometric reagents. nih.gov
Solvent-Free Synthesis: Research has demonstrated the successful synthesis of tributyl borate with a high yield of 96% in a solvent-free environment under an inert atmosphere. wikipedia.org Microwave irradiation has also been employed to drastically reduce reaction times compared to conventional heating methods. wikipedia.org
Environmentally Benign Catalysts: Boric acid is being explored as a green catalyst for reactions like the transesterification of ethyl acetoacetate. researchgate.net Its low toxicity, commercial availability, and stability make it an attractive option for developing cleaner synthetic routes. researchgate.net
Electrochemical Methods: An innovative electrochemical approach allows for the formation of tributyl borate without the need for anhydrous solvents, using electrochemical mechanisms to remove water. wikipedia.org
These greener synthetic strategies not only reduce the environmental impact but also offer pathways to more efficient and cost-effective production of this compound.
Expanding the Scope of this compound in Novel Interdisciplinary Research Applications
The unique properties of the boron-10 (B1234237) isotope make this compound a compound of significant interest in diverse and interdisciplinary research fields.
Emerging applications include:
Boron Neutron Capture Therapy (BNCT): BNCT is a targeted radiation therapy that utilizes non-radioactive boron-10 compounds. taelifesciences.comnih.gov When irradiated with a neutron beam, the ¹⁰B atoms within cancer cells undergo a nuclear fission reaction, releasing high-energy particles that destroy the tumor cells while sparing surrounding healthy tissue. taelifesciences.comnih.govnih.gov this compound serves as a crucial starting material for the synthesis of more complex boron-containing drugs for BNCT, such as Borofalan (¹⁰B). chemicalbook.com
Nanomaterials: Tributyl borate is used as a boron source in the fabrication of nanocomposites, such as those combining carbon nanotubes with boron oxide. wikipedia.org This enhances the dispersion and stability of the nanotubes in inorganic materials, opening doors for applications in nanoelectronics and advanced coatings. wikipedia.org
Thermal Neutron Detection: The reaction between boron-10 and thermal neutrons, which produces lithium-7 (B1249544) and helium-4, is harnessed for neutron detection. wikipedia.org Liposomes containing this compound are being investigated as sensitive detectors for thermal neutrons. wikipedia.orgmdpi.com
The versatility of this compound positions it as a key player in the development of next-generation technologies in medicine, materials science, and physics. The study of complex boron compounds fosters interdisciplinary collaboration between chemists, materials scientists, and biologists, which could lead to innovative solutions. numberanalytics.com
Integration with Advanced In Situ and Operando Spectroscopic Techniques for Real-time Monitoring
To fully understand and optimize the performance of this compound in its various applications, it is crucial to study its behavior under real-world conditions. In situ and operando spectroscopic techniques are powerful tools for achieving this.
These techniques allow for real-time monitoring of:
Reaction Mechanisms: By observing the chemical transformations as they happen, researchers can gain a deeper understanding of the reaction pathways involved in the synthesis and application of this compound. ccspublishing.org.cn For instance, in situ spectroscopy can provide molecular-level insights into the role of boron in catalytic processes. ccspublishing.org.cn
Catalyst Evolution: In catalytic applications, the structure and composition of the catalyst can change during the reaction. ccspublishing.org.cn Operando spectroscopy can track these changes, helping to identify the true active species and understand deactivation mechanisms. ccspublishing.org.cnnih.gov
Material Dynamics: For applications in materials science, these techniques can monitor structural and electronic changes in real-time. For example, boronate-containing fluorescent probes are used for the real-time monitoring of biologically relevant oxidants like peroxynitrite and hydrogen peroxide. nih.govfrontiersin.org
The integration of techniques like X-ray absorption spectroscopy (XAS), infrared (IR) spectroscopy, and Raman spectroscopy provides a dynamic view of the chemical processes, moving beyond the static picture offered by traditional analytical methods. cnrs.fracs.orgfrontiersin.org
Leveraging Artificial Intelligence and Machine Learning for Predictive Research and Material Design
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing materials science by enabling predictive research and rational design. arxiv.orgarxiv.org
In the context of this compound and related boron compounds, AI and ML can be applied to:
Predict Material Properties: Machine learning models can be trained on existing data to predict the properties of new, unsynthesized boron-containing materials. sioc-journal.cnmdpi.com For example, researchers have used ML to predict the band gaps of boron-containing materials with high accuracy. sioc-journal.cn
Accelerate Material Discovery: By screening vast virtual libraries of potential compounds, AI can identify promising candidates with desired properties, significantly accelerating the discovery of new materials. rsc.orgchemistryworld.com This approach has been used to explore the potential energy surface of boron crystals, revealing thousands of distinct configurations. rsc.org
Optimize Synthetic Protocols: Machine learning algorithms can analyze experimental data to identify the optimal conditions for synthesizing this compound and other boron compounds, leading to higher yields and purity.
Elucidate Structure-Property Relationships: Explainable AI techniques can help researchers understand the complex relationships between the structure of a boron compound and its properties, providing valuable insights for designing new materials with tailored functionalities. arxiv.orgarxiv.orgthemoonlight.io
The synergy between computational modeling and experimental work is crucial for advancing the field of boron-based materials. nih.govresearchgate.net
Conceptualization and Synthesis of Next-Generation Boron-10 Enriched Compounds
The success of this compound has spurred research into the conceptualization and synthesis of a new generation of boron-10 enriched compounds with enhanced properties and functionalities.
The focus of this research includes:
Higher Boron Content: For applications like BNCT, a higher concentration of boron-10 within the target molecule is desirable to increase the therapeutic efficacy. researchgate.netnih.gov Researchers are developing novel boron carriers with large boron payloads. researchgate.netnih.gov
Improved Targeting and Selectivity: In medical applications, it is crucial that the boron-10 compound accumulates selectively in the target tissue, such as a tumor. nih.govnih.gov This involves designing molecules that can specifically bind to receptors or other biomarkers on the surface of cancer cells. nih.gov
Enhanced Stability and Solubility: The development of water-stable boronate ester cages represents a significant advancement, allowing for applications in aqueous environments. acs.org
Novel Architectures: Scientists are exploring new molecular architectures, such as boron-rich boron carbide materials and two-dimensional boron-based materials (borophene), which exhibit unique electronic and mechanical properties. nih.govaip.orgacs.org
The continuous exploration of new synthetic methodologies and molecular designs is essential for unlocking the full potential of boron-10 enriched compounds in a wide range of advanced applications.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for confirming the isotopic purity of tributyl borate-10B in synthetic chemistry research?
- Methodological Answer : Isotopic purity is typically confirmed using nuclear magnetic resonance spectroscopy (NMR) for structural verification and mass spectrometry (MS) for isotopic ratio quantification. For instance, NMR can differentiate between boron isotopes in the compound, while inductively coupled plasma mass spectrometry (ICP-MS) provides precise ratios. Ensure calibration with certified reference materials to minimize instrumental drift .
Q. How should experimental protocols be designed to account for isotopic effects when using this compound in reaction mechanisms?
- Methodological Answer : Design controlled experiments comparing and analogs under identical conditions. Monitor kinetic isotope effects (KIEs) via techniques like kinetic profiling or isotopic labeling. For example, in esterification reactions, track reaction rates using gas chromatography (GC) to isolate isotopic contributions to activation energy .
Q. What are the best practices for synthesizing and characterizing this compound to ensure reproducibility?
- Methodological Answer : Follow anhydrous synthesis protocols under inert atmospheres to prevent hydrolysis. Characterize intermediates via Fourier-transform infrared spectroscopy (FTIR) to confirm borate ester formation. For reproducibility, document solvent purity, reaction temperature (±0.5°C), and stirring rates. Replicate synthesis at least three times to establish standard deviations in yield and purity .
Advanced Research Questions
Q. How can conflicting characterization data (e.g., NMR vs. MS results) for this compound be resolved in peer-reviewed studies?
- Methodological Answer : Cross-validate results using complementary techniques. For example, if NMR suggests contamination but MS indicates high isotopic purity, employ X-ray diffraction (XRD) to confirm crystalline structure or elemental analysis (EA) to quantify boron content. Statistical tools like principal component analysis (PCA) can identify outliers in datasets .
- Data Comparison Table :
| Technique | Strengths | Limitations |
|---|---|---|
| NMR | Detects structural isomers | Low sensitivity to trace impurities |
| ICP-MS | High isotopic precision (≤0.1%) | Requires sample digestion |
| EA | Quantifies elemental composition | Destructive; time-intensive |
Q. What strategies mitigate isotopic exchange interference in this compound during long-term storage or catalytic applications?
- Methodological Answer : Store samples in sealed, argon-filled vials with molecular sieves to prevent moisture ingress. For catalytic studies, pre-treat reaction vessels with silanizing agents to reduce surface hydroxyl groups that promote isotopic exchange. Monitor exchange rates via isotopic dilution assays and adjust storage conditions iteratively .
Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., enthalpy of formation) of this compound across literature sources?
- Methodological Answer : Perform meta-analysis of existing data to identify methodological inconsistencies (e.g., calorimetry vs. computational models). Recalculate values using standardized density functional theory (DFT) parameters (e.g., B3LYP/6-311+G(d,p)) and validate against experimental data. Publish errata or correspondence to highlight systematic errors in prior studies .
Q. What experimental controls are critical when studying this compound’s role in neutron capture therapy (NCT) applications?
- Methodological Answer : Include boron-free controls to differentiate therapeutic effects from background radiation. Use neutron flux monitors (e.g., gold foils) to calibrate irradiation doses. Validate boron biodistribution in in vitro models via gamma spectroscopy of (n,α) reaction products. Ensure compliance with ethical guidelines for preclinical trials .
Methodological Best Practices
- Data Validation : Replicate experiments across independent labs to confirm reproducibility. Use consensus reference materials for interlaboratory comparisons .
- Ethical Compliance : For human or animal studies, submit protocols to institutional review boards (IRBs) and document informed consent processes .
- Publication Standards : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail inclusion and data archiving .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
